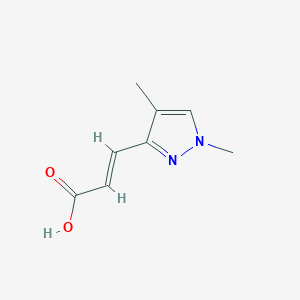

(E)-3-(1,4-Dimethylpyrazol-3-yl)prop-2-enoic acid

Description

(E)-3-(1,4-Dimethylpyrazol-3-yl)prop-2-enoic acid is a propenoic acid derivative featuring a 1,4-dimethyl-substituted pyrazole ring at the β-position. The (E)-configuration of the double bond in the propenoic acid moiety is critical to its stereochemical properties and reactivity.

The determination of its crystal structure likely employs X-ray crystallography techniques, with refinement programs like SHELXL and visualization tools such as ORTEP-3 confirming its stereochemistry and molecular geometry.

Properties

IUPAC Name |

(E)-3-(1,4-dimethylpyrazol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-5-10(2)9-7(6)3-4-8(11)12/h3-5H,1-2H3,(H,11,12)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJMXKKHDCHIDW-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1C=CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(N=C1/C=C/C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(1,4-Dimethylpyrazol-3-yl)prop-2-enoic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₀N₂O₂

- Molecular Weight : 166.177 g/mol

- CAS Number : 514800-75-0

The compound features a pyrazole ring substituted with two methyl groups and a propenoic acid moiety, which contributes to its unique chemical reactivity and biological properties.

Synthesis Methods

The synthesis of this compound generally involves the following steps:

- Formation of the Pyrazole Ring : The pyrazole ring is synthesized through the reaction of hydrazine with a suitable carbonyl compound.

- Methylation : Methylation is performed using methyl iodide in the presence of a base to introduce the methyl groups at positions 1 and 4.

- Introduction of Propenoic Acid Moiety : The final step involves reacting the methylated pyrazole with acryloyl chloride under basic conditions to form the desired propenoic acid derivative.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness similar to known antibiotics. The Minimum Inhibitory Concentration (MIC) values suggest that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Klebsiella pneumoniae .

Anticancer Activity

In vitro studies have shown that this compound can reduce cell viability in human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia). The compound appears to induce apoptosis in these cells, potentially through the modulation of key signaling pathways involved in cell survival .

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis via caspase activation |

| K-562 | 30 | Inhibition of cell proliferation through cell cycle arrest |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in critical biological pathways. Potential targets include:

- Enzyme Inhibition : The compound may inhibit enzymes crucial for cancer cell metabolism.

- Receptor Modulation : It could modulate receptor activity involved in cellular signaling pathways that regulate growth and apoptosis.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various derivatives of pyrazole compounds found that this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, with MIC values significantly lower than those for standard antibiotics .

- Anticancer Research : In a comparative study evaluating multiple pyrazole derivatives, this compound showed superior anticancer activity against MCF-7 cells compared to other analogs, indicating its potential as a lead compound for further development .

Scientific Research Applications

Based on the search results, here is information regarding the applications of pyrazole derivatives, focusing on (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acrylic acid:

Scientific Research Applications

(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acrylic acid has a range of applications in scientific research.

Chemistry It serves as a building block in synthesizing complex heterocyclic compounds.

Biology It is investigated for its potential as an antimicrobial and anticancer agent. Studies have shown that pyrazole derivatives, including (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acrylic acid, exhibit a minimum inhibitory concentration (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. Additionally, it has demonstrated significant antibiofilm potential, outperforming traditional antibiotics like Ciprofloxacin in reducing biofilm formation.

Medicine It is explored for its anti-inflammatory and analgesic properties.

Industry It is utilized in developing new materials and agrochemicals.

(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acrylic acid is a pyrazole derivative of interest in medicinal chemistry because of its potential biological activities. The compound's structure includes a pyrazole moiety known for its diverse pharmacological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of pyrazole derivatives, including (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acrylic acid, showing promising results against several bacterial strains.

Summary of Antimicrobial Studies

| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| This compound | 0.22 - 0.25 | Not specified | Significant reduction compared to Ciprofloxacin |

Case Studies and Research Findings

- Antibacterial Efficacy A study demonstrated that pyrazole derivatives effectively inhibited biofilm formation in Staphylococcus species, suggesting their utility in treating biofilm-associated infections.

- Cytotoxicity Studies Research on various pyrazole compounds showed anticancer activity with low cytotoxicity toward normal cells, indicating a favorable therapeutic index.

Other Pyrazoles

Other research highlights the diverse applications and activities of pyrazole derivatives:

- certain compounds were tested for their α-Glucosidase inhibition for controlling postprandial hyperglycemia in diabetic patients .

- pyrazole-coumarin derivatives were tested for their antitubercular activity against the Mycobacterium tuberculosis H37Rv strain .

- some synthesized compounds were tested for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria such as Streptococcus pyogenes, S. aureus, P. aeruginosa, and Klebsiella pneumonia .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of (E)-3-(1,4-Dimethylpyrazol-3-yl)prop-2-enoic acid can be contextualized by comparing it with two closely related compounds from the literature:

Structural and Substituent Analysis

Key Observations:

Pyrazole Substituents: The target compound bears 1,4-dimethyl groups on the pyrazole ring, which introduce steric bulk and moderate electron-donating effects.

Propenoic Acid Substituents: The target compound lacks the benzoylamino group present in (E)-4d and (E)-4b. This absence reduces hydrogen-bonding capacity and may lower melting points compared to the analogs. The benzoylamino group in (E)-4d and (E)-4b enhances intermolecular interactions, contributing to their higher melting points (187–189°C and 253–255°C, respectively) .

Electronic and Physicochemical Properties: The chloro substituent in (E)-4d increases lipophilicity, while the triazolopyridazinyl group in (E)-4b introduces a heterocyclic system capable of π-π stacking. The dimethyl groups in the target compound likely enhance solubility in nonpolar solvents compared to its analogs.

Implications of Structural Differences

- Bioactivity: The benzoylamino group in (E)-4d and (E)-4b may facilitate interactions with biological targets (e.g., enzymes or receptors), whereas the simpler propenoic acid moiety in the target compound could prioritize reactivity in chemical synthesis.

- Synthetic Utility: The target compound’s unsubstituted propenoic acid group allows for further functionalization (e.g., esterification or amidation), while the analogs’ benzoylamino groups may limit such modifications.

Q & A

Basic Question: What are the common synthetic routes for (E)-3-(1,4-Dimethylpyrazol-3-yl)prop-2-enoic acid, and how can purity be validated?

Methodological Answer:

The compound is typically synthesized via condensation reactions between substituted pyrazole precursors and α,β-unsaturated carbonyl intermediates. For example, pyrazole derivatives (e.g., 1,4-dimethylpyrazole) may undergo Knoevenagel condensation with acrylic acid derivatives under acidic or basic catalysis. Key steps include refluxing in ethanol or DMF with catalysts like acetic acid or POCl₃, followed by recrystallization .

Purity Validation:

- Thin-Layer Chromatography (TLC): Use toluene/ethyl acetate/water (8.7:1.2:1.1 v/v) as the solvent system; visualize with iodine vapor to confirm a single spot .

- HPLC: Employ C18 columns with UV detection at 254 nm for quantification.

Advanced Question: How can reaction conditions be optimized to enhance stereoselectivity in synthesizing the (E)-isomer?

Methodological Answer:

Stereoselectivity is influenced by solvent polarity, temperature, and catalyst choice. For example:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the (E)-configuration.

- Catalytic Control: Use POCl₃ in DMF to promote intramolecular cyclization while minimizing isomerization .

- Temperature Modulation: Lower temperatures (50–60°C) reduce thermal equilibration between isomers.

Validate outcomes via ¹H-NMR : The coupling constant (J) between vinylic protons (typically ~15–16 Hz for trans configuration) confirms stereochemistry .

Basic Question: What analytical techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H-NMR: Identify pyrazole ring protons (δ 2.2–2.5 ppm for methyl groups) and vinylic protons (δ 6.8–7.2 ppm, J = 15–16 Hz).

- 13C-NMR: Carboxylic acid carbonyl (δ 170–175 ppm) and conjugated alkene carbons (δ 120–130 ppm) .

- Fourier-Transform Infrared Spectroscopy (FTIR): Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹).

Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

Discrepancies may arise from assay conditions or structural analogs. Address via:

- Dose-Response Studies: Test across a concentration gradient (e.g., 1–100 µM) to differentiate bacteriostatic vs. cytotoxic thresholds.

- Structure-Activity Relationship (SAR) Analysis: Compare with analogs like 3-(thiazol-4-yl)prop-2-enoic acid, noting substituent effects on activity .

- Mechanistic Profiling: Use flow cytometry (apoptosis assays) or ROS detection kits to distinguish antimicrobial (membrane disruption) from anticancer (DNA intercalation) modes .

Basic Question: What in vitro models are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Antimicrobial Screening:

- Bacterial Strains: Staphylococcus aureus (Gram+) and Escherichia coli (Gram-) via broth microdilution (MIC determination) .

- Anticancer Assays:

- Cell Lines: MCF-7 (breast cancer) and HepG2 (liver cancer) using MTT assays. Include normal cell lines (e.g., HEK293) for selectivity indices .

Advanced Question: How can computational methods guide the design of derivatives with improved pharmacokinetics?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Discovery Studio to model interactions with targets (e.g., COX-2 for anti-inflammatory activity). Prioritize derivatives with binding energies ≤ -8 kcal/mol .

- ADMET Prediction: Tools like SwissADME predict logP (optimal 1–3), aqueous solubility, and CYP450 inhibition. Modify substituents (e.g., halogenation) to enhance bioavailability .

Basic Question: What protocols ensure stability during storage and handling?

Methodological Answer:

- Storage Conditions: Store at -20°C in airtight, light-resistant containers with desiccants (humidity <30%).

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC for degradation products (e.g., decarboxylation) .

Advanced Question: How can researchers address low solubility in aqueous buffers for in vivo studies?

Methodological Answer:

- Prodrug Design: Synthesize ester prodrugs (e.g., methyl or PEGylated esters) hydrolyzed in vivo to the active carboxylic acid form.

- Nanoparticle Formulation: Use PLGA or liposomal encapsulation; characterize particle size (DLS) and entrapment efficiency (UV-Vis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.